methyl 4-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoate
Description
Methyl 4-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoate is a benzoate ester derivative featuring a 2-formylpyrrole moiety connected to the para-position of the benzoate ring via a methylene (–CH₂–) bridge. Its molecular formula is C₁₅H₁₃NO₃, with a molecular weight of 255.27 g/mol (calculated).
Properties
IUPAC Name |
methyl 4-[(2-formylpyrrol-1-yl)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-18-14(17)12-6-4-11(5-7-12)9-15-8-2-3-13(15)10-16/h2-8,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECUPNSFEBPTCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C=CC=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoate typically involves the reaction of 4-(bromomethyl)benzoic acid methyl ester with 2-formylpyrrole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide or an acid catalyst like hydrochloric acid.
Major Products Formed
Oxidation: 4-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid.
Reduction: Methyl 4-[(2-hydroxymethyl-1H-pyrrol-1-yl)methyl]benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoate is utilized as a building block in the synthesis of biologically active compounds. Its structural motif is significant in drug discovery, particularly for developing new pharmaceuticals targeting various diseases.
Antimicrobial Properties
Compounds similar to this compound have shown effective antibacterial activity against pathogens like Staphylococcus aureus. This suggests that the compound could be explored for developing new antimicrobial agents.
Organic Synthesis
The compound serves as an intermediate in organic synthesis, facilitating the creation of complex molecules through various chemical reactions such as:
- Oxidation : The formyl group can be oxidized to carboxylic acids.
- Reduction : It can be reduced to alcohols using reducing agents like sodium borohydride.
- Substitution Reactions : The benzoate ester can undergo nucleophilic substitution.
Material Science
Due to its unique chemical properties, this compound is also explored for applications in advanced materials such as polymers and coatings. Its ability to form stable bonds makes it suitable for enhancing the performance of materials used in various industrial applications.
Case Study 1: Anticancer Research
In vitro studies on related pyrrole derivatives have demonstrated their ability to inhibit tumor growth by disrupting cellular signaling pathways involved in cancer proliferation. Although direct studies on this compound are scarce, ongoing research aims to elucidate its potential anticancer mechanisms.
Case Study 2: Antimicrobial Activity
A study investigating similar compounds revealed that they could disrupt bacterial cell membranes, leading to bactericidal effects against Acinetobacter baumannii. This highlights the potential of this compound as a candidate for developing new antibacterial therapies.
Mechanism of Action
The mechanism of action of methyl 4-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoate is not fully understood. it is believed to interact with various molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the modulation of enzyme activity or protein function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities and differences between methyl 4-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoate and related compounds are summarized below:
Table 1: Structural and Functional Comparison
Key Findings from Comparison
Structural Variations :
- Methylene Spacer : The target compound’s methylene bridge introduces conformational flexibility and alters electronic conjugation compared to direct-linked analogs like ethyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate .
- Substituent Position : Para-substituted analogs (e.g., CAS 5159-70-6) exhibit higher similarity (0.97) than ortho- or meta-substituted derivatives (0.94–0.98) .
- Pyrrole Functionalization : The 2-formyl group enhances reactivity for nucleophilic additions (e.g., Schiff base formation) compared to dimethyl-substituted pyrroles, which are more sterically hindered .
Physical and Chemical Properties :
- Ester Group : Methyl esters (e.g., target compound) generally exhibit higher volatility than ethyl analogs.
- Melting Points : While specific data for the target compound is unavailable, the structurally related compound in (a fluorinated benzoate) has a melting point of 258–260°C, suggesting that polar substituents (e.g., formyl) may elevate melting points .
Synthesis and Applications: The methylene-linked target compound likely requires a multi-step synthesis involving alkylation or Mitsunobu reactions to introduce the spacer, whereas direct-linked analogs may form via simpler coupling (e.g., Suzuki-Miyaura) . Formyl-containing derivatives are valuable as intermediates for synthesizing coordination polymers or bioactive molecules, while dimethyl-pyrrole analogs (e.g., CAS 26165-64-0) may prioritize stability .
Crystallographic Characterization :
- Software suites like SHELX and WinGX () are critical for determining crystal structures of such compounds, enabling precise comparisons of bond lengths, angles, and packing motifs .
Biological Activity
Methyl 4-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoate, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Structural Overview
This compound possesses a benzoate ester linked to a pyrrole ring substituted with a formyl group. This structural configuration is significant as it influences the compound's reactivity and biological interactions.
Anticancer Activity
Research indicates that compounds featuring imidazole and pyrrole rings often exhibit anticancer properties . In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance, imidazole derivatives have been shown to disrupt cellular signaling pathways involved in cancer proliferation, suggesting that this compound may share similar anticancer potential due to its structural motifs .
Antimicrobial Activity
Compounds similar to this compound have exhibited significant antimicrobial activities . Studies suggest that these compounds can disrupt bacterial cell membranes, leading to bactericidal effects against pathogens like Staphylococcus aureus and bacteriostatic effects against Acinetobacter baumannii . The presence of the formyl group may facilitate interactions with bacterial targets, enhancing its efficacy as an antimicrobial agent.
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed that the compound interacts with various molecular targets through covalent bonding with nucleophilic sites in biological molecules. This interaction may modulate enzyme activity or protein function, influencing cellular processes .
Case Studies
Case Study 1: Anticancer Effects in Cell Lines
A study investigated the effects of a related pyrrole-based compound on human breast cancer cell lines. The results indicated that treatment with the compound resulted in significant cell death and reduced proliferation rates. The study highlighted the potential for this compound to be developed as a lead compound for anticancer therapy .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, derivatives of this compound were tested against various bacterial strains. The findings demonstrated potent antibacterial activity, particularly against Staphylococcus aureus, suggesting that structural modifications could enhance its efficacy .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 4-formylbenzoate | Lacks pyrrole ring | Limited biological activity |
| Ethyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate | Contains methoxyphenoxy group | Moderate antimicrobial properties |
| Methyl 4-(2-formylpyrrole)benzoate | Similar structure but different substitution pattern | Potential anticancer activity |
This compound stands out due to its unique combination of functional groups, which may provide distinct reactivity and biological activity compared to similar compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
